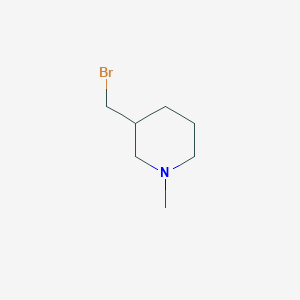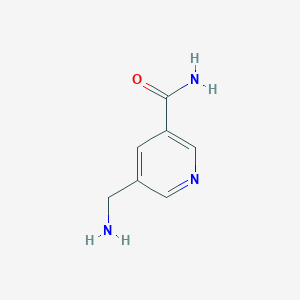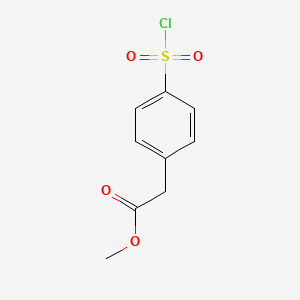
Sodium hydroxymethanesulfonate monohydrate
Vue d'ensemble
Description
Sodium hydroxymethanesulfonate monohydrate is a white to almost white powder . It is also known as formaldehyde sodium bisulfite.
Synthesis Analysis
A rapid and non-invasive method, based on near-infrared diffuse reflectance spectroscopy, was established for screening sodium hydroxymethanesulfonate in wheat flour . Sodium hydroxymethanesulfonate dihydrate is a versatile reagent that can be used for a wide range of organic transformations .Molecular Structure Analysis
The molecular formula of Sodium hydroxymethanesulfonate monohydrate is CH5NaO5S . The molecular weight is 134.09 .Chemical Reactions Analysis
The formation of HMS by the reaction of dissolved SO2 and HCHO was postulated, and then proved, to explain the observed excess of S(IV) . In cases in which the dominant sulfur-containing species are ammonium sulfate or HMS, differences in AMS fragmentation patterns can be used to identify HMS .Physical And Chemical Properties Analysis
Sodium hydroxymethanesulfonate monohydrate is a white or almost white powder. It is highly soluble in water.Orientations Futures
The results of a study showed the potential of near-infrared spectroscopy as a non-invasive and environmentally acceptable method for the screening of sodium hydroxymethanesulfonate in wheat flour . Sodium hydroxymethanesulfonate dihydrate is a versatile reagent that can be used for a wide range of organic transformations .
Mécanisme D'action
Target of Action
Sodium hydroxymethanesulfonate monohydrate, also known as Rongalite, is a versatile reagent that is primarily used as a reducing agent . It generates in situ sulfite anions , which are its primary targets. These sulfite anions play a crucial role in various chemical reactions, including the preparation of sulfones .
Mode of Action
The compound interacts with its targets by donating electrons, thereby reducing other substances. For instance, it enables a transition metal- and hydride-free chemoselective reduction of α-keto esters and α-keto amides via a radical mechanism . This interaction results in the formation of a wide range of α-hydroxy esters and α-hydroxy amides .
Biochemical Pathways
Sodium hydroxymethanesulfonate monohydrate affects the biochemical pathways involved in the reduction of various compounds. For example, it promotes the smooth, one-pot synthesis of aryl alkyl sulfides from disulfides and alkyl halides . The downstream effects of these reactions include the production of a variety of reduced compounds, which can be used in further chemical reactions or processes.
Result of Action
The result of Sodium hydroxymethanesulfonate monohydrate’s action is the reduction of various compounds, leading to the formation of new substances. For instance, it enables the chemoselective reduction of α-keto esters and α-keto amides to produce a wide range of α-hydroxy esters and α-hydroxy amides . This mild and chemoselective method is compatible with other reducible functionalities such as halides, alkenes, amides, and nitriles .
Action Environment
The action of Sodium hydroxymethanesulfonate monohydrate can be influenced by various environmental factors. For instance, it decomposes in air in three stages . The first stage involves oxygen, the second is the induction period, and the third occurs without oxygen . Additions of surfactants hinder the diffusion of oxygen through the surface film formed on the solution-air phase boundary and thus inhibit the first stage of the process . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the presence of oxygen and other substances in its environment.
Propriétés
IUPAC Name |
sodium;hydroxymethanesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O4S.Na.H2O/c2-1-6(3,4)5;;/h2H,1H2,(H,3,4,5);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTRTAWKTONENW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium hydroxymethanesulfonate monohydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)

![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)




![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)



